
4-Methoxy-1H-indole-2-carboxylic acid
Descripción general
Descripción
4-Methoxy-1H-indole-2-carboxylic acid is a type of organic compound that belongs to the class of organooxygen compounds . Its molecular formula is C10H9NO3 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-1H-indole-2-carboxylic acid consists of a methoxy group (OCH3) attached to the 4th position of an indole ring, and a carboxylic acid group (COOH) attached to the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxy-1H-indole-2-carboxylic acid are not detailed in the searched resources, indole derivatives, in general, have been known to undergo various chemical reactions .Physical And Chemical Properties Analysis
4-Methoxy-1H-indole-2-carboxylic acid is a solid compound . Its molecular weight is 191.18 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
4-methoxyindole-2-carboxylic acid: is a significant precursor in the synthesis of various biologically active compounds. Its indole moiety is a prevalent structure found in natural products and pharmaceuticals, playing a crucial role in cell biology. Researchers have been exploring novel methods to synthesize indole derivatives due to their potential in treating cancer, microbial infections, and various disorders .
Neuroprotective Properties
This compound has shown potential neuroprotective properties, particularly in the context of stroke. Studies suggest that 4-methoxyindole-2-carboxylic acid can reduce ischemic area size, decrease oxidative stress, and enhance long-term potentiation (LTP), which is critical for learning and memory .
Pharmacological Applications
The polymorphism of 4-methoxyindole-2-carboxylic acid is of interest for pharmacological applications. Different polymorphs of a compound can have varied solubility, stability, and bioavailability, which are essential factors in drug design and development. The discovery of new polymorphs can lead to the development of better pharmaceutical formulations .
Organic Synthesis Methodology
In organic synthesis, 4-methoxyindole-2-carboxylic acid serves as a reactant for various reactions. For instance, it is used in demethylation reactions facilitated by ionic liquids under microwave irradiation. Such methodologies contribute to the advancement of green chemistry by providing more sustainable and environmentally friendly synthetic routes .
Development of Opioid Receptor Antagonists
The compound is utilized in the preparation of isoquinolinecarboxamides and their derivatives, which act as opioid receptor antagonists. These antagonists are crucial in the study of pain management and addiction treatment, offering insights into new therapeutic approaches .
Heterocyclic Chemistry Research
4-methoxyindole-2-carboxylic acid: is an important molecule in heterocyclic chemistry research. Its indole ring system is a key structure in many natural products and synthetic molecules, making it a valuable subject for studies in catalysis, organic methodology, and the synthesis of complex molecules .
Safety and Hazards
Mecanismo De Acción
Target of Action
Its close analog, 5-methoxyindole-2-carboxylic acid (5-mica), is known to inhibit mitochondrial dihydrolipoamide dehydrogenase . It’s also used in the preparation of various compounds with diverse biological activities, such as anticancer agents, Indoleamine 2,3-dioxygenase (IDO) inhibitors, and others .
Mode of Action
5-mica, a similar compound, is known to inhibit gluconeogenesis in the liver . It interferes with the action of dihydrolipoyl dehydrogenase, an enzyme involved in energy production in cells
Biochemical Pathways
Its analog 5-mica is known to inhibit gluconeogenesis, a critical biochemical pathway for glucose production in the liver . This inhibition could potentially lead to hypoglycemia, a condition characterized by low blood sugar levels .
Result of Action
Its analog 5-mica has been shown to exhibit potential neuroprotective properties against stroke injury . It’s also known to have a hypoglycemic effect, lowering blood glucose levels .
Propiedades
IUPAC Name |
4-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVIQXQBBOHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358640 | |
| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1H-indole-2-carboxylic acid | |
CAS RN |
103260-65-7 | |
| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


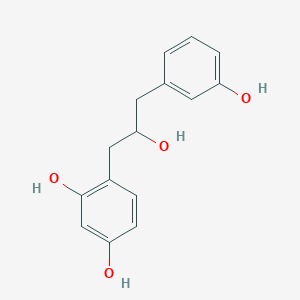
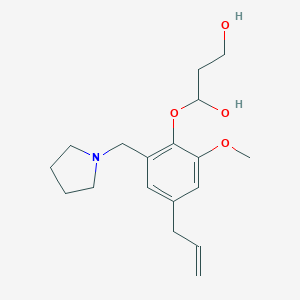
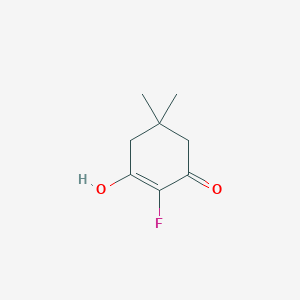

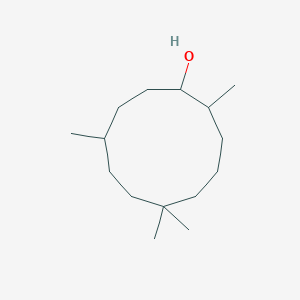
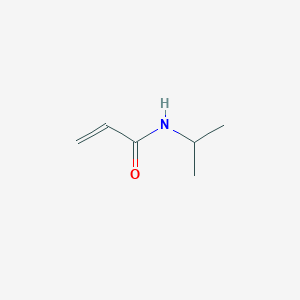
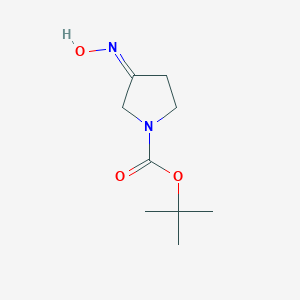
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
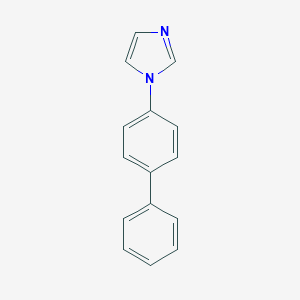
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
